1-(4-Bromo-2-nitrophenoxy)propan-2-one

Overview

Description

The compound 1-(4-Bromo-2-nitrophenoxy)propan-2-one is a chemical that can be synthesized from brominated phenols or pyridine derivatives. It is related to various research areas, including the synthesis of enantioenriched amines, Schiff bases, and their applications in medicinal and agricultural fields, as well as the development of antimicrobial agents .

Synthesis Analysis

The synthesis of related bromo-nitro compounds involves several strategies. For instance, enantioenriched amines can be synthesized using biotransamination with high selectivity, or by kinetic resolutions using lipases . Schiff bases can be synthesized through condensation reactions in a green, solvent-free method . Other methods include nitration and bromation reactions starting from different phenolic compounds . The synthesis conditions, such as reaction temperature, time, and reagent ratios, are crucial for achieving high yields .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, MS, NMR, and XRD. For example, Schiff bases show monoclinic crystal structures, and their intermolecular interactions have been studied using Hirshfeld surface analysis . The intramolecular hydrogen bonding in benzimidazole derivatives affects their complexation with metal ions . The molecular structure influences the compound's reactivity and properties, as seen in the study of 2-bromo-4-nitrophenol .

Chemical Reactions Analysis

The chemical reactivity of bromo-nitro compounds is influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the outcome of reactions such as complexation with metal ions . Schiff bases exhibit urease inhibitory activity, which is a valuable property in medicinal chemistry . The nitration of phenols can lead to various nitro derivatives with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro compounds are diverse. They can exhibit antimicrobial activities, which makes them useful in pharmaceuticals and other industries . The solvent used in reactions can significantly affect the properties and outcomes of the synthesized compounds . Analytical methods such as HPLC are developed to determine the purity and concentration of these compounds .

Scientific Research Applications

Organic Intermediate Synthesis

1-Bromo-2-(p-nitrophenoxy)ethane, a compound related to 1-(4-Bromo-2-nitrophenoxy)propan-2-one, has been synthesized as an organic intermediate. The solubility properties of this compound and its byproducts were studied, leading to successful separation and purification for quality production (Liu Qiao-yun, 2004).

Synthesis and Structural Characterization

A study demonstrated the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A through nitration and bromation, yielding a high total yield of 83.1%. The compound's structure was confirmed using various spectroscopic methods (H. Yun-chu, 2004).

Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitution reactions of related compounds, such as 2-bromo-5-nitro thiophene, with piperidine were studied. This research highlighted the significant impact of solvent polarity on the reaction rate and the slight effect of the hydrogen bond ability of the media on these reactions (Ali Reza Harifi‐Mood et al., 2011).

Synthesis in Cosmetic and Pharmaceutical Industries

2-Bromo-2-nitro-1,3-propanediol, a compound structurally similar to 1-(4-Bromo-2-nitrophenoxy)propan-2-one, was reviewed for its properties and applications in cosmetics, water treatment, oil industry, public places, and pharmaceutical industries. The study summarized two main synthetic methods for this compound and analyzed different synthetic processes (Wei Wenlong, 2010).

Development of Poly(Amide-Imide)s

Research into the synthesis of new monomers and polymers involved the use of related compounds. For example, 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane was synthesized and used to create novel poly(amide-imide)s with applications in various industrial fields (K. Faghihi et al., 2011).

Radiochemical Synthesis

The synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane involved a compound structurally related to 1-(4-Bromo-2-nitrophenoxy)propan-2-one. This research has implications in the field of radiochemistry, particularly for the creation of radiolabeled compounds for medical imaging (R. Klok et al., 2006).

Solvatochromic Dyes and Solvent Mixtures

Research into solvatochromic dyes involved compounds with nitro and phenoxy groups, similar to 1-(4-Bromo-2-nitrophenoxy)propan-2-one. These studies are significant in understanding solvent-solvent and solute-solvent interactions, with applications in analytical and materials chemistry (L. G. Nandi et al., 2012).

Enzymatic Strategies for Synthesis

Enzymatic strategies were developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, indicating the potential of biocatalysis in synthesizing compounds related to 1-(4-Bromo-2-nitrophenoxy)propan-2-one. This has implications for pharmaceutical and fine chemical synthesis (Ángela Mourelle-Insua et al., 2016).

X-ray Diffraction Analysis

A study focusing on 1,3-bis(p-nitrophenoxy)propane, a compound related to 1-(4-Bromo-2-nitrophenoxy)propan-2-one, used X-ray diffraction for structural analysis. This research has implications for the field of crystallography and material science (M. Rafique et al., 2009).

Electrophilic Bromination of Ketones

Selective α-monobromination of various ketones was investigated, demonstrating the utility of brominated compounds in organic synthesis. This research offers insights into the development of regioselective reagents for chemical synthesis (W. Ying, 2011).

Toxicity and Degradability Studies

Nitrophenols, structurally related to 1-(4-Bromo-2-nitrophenoxy)propan-2-one, were studied for their toxicity and degradability in anaerobic systems. This research is relevant in environmental chemistry and pollution control (V. Uberoi & S. Bhattacharya, 1997).

Catalytic Polymerization

The mechanism of chain-growth polymerization using related brominated compounds was studied, providing insights into the development of well-defined polymers with potential applications in materials science (Ryo Miyakoshi et al., 2005).

Safety and Hazards

“1-(4-Bromo-2-nitrophenoxy)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

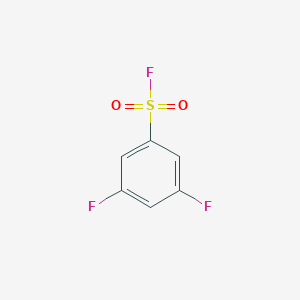

IUPAC Name |

1-(4-bromo-2-nitrophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-3-2-7(10)4-8(9)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIXLAQGZGIHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281803 | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-nitrophenoxy)propan-2-one | |

CAS RN |

1254332-83-6 | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254332-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)